molecular formula C22H17BrN4O3 B2541539 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide CAS No. 1326807-27-5

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2541539
CAS No.: 1326807-27-5
M. Wt: 465.307
InChI Key: MKOJUESARBVYIU-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and a 3-bromophenyl substituent. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridinone moiety contributes to π-π stacking interactions in biological targets. The bromine atom at the para position of the phenyl group enhances lipophilicity and may influence halogen-bonding interactions. The N-methyl-N-phenylacetamide group introduces steric bulk and modulates solubility. Such structural features are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-26(18-8-3-2-4-9-18)20(29)14-27-13-16(10-11-19(27)28)22-24-21(25-30-22)15-6-5-7-17(23)12-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOJUESARBVYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparison with the closest structural analogue identified in the literature:

Property Target Compound 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine (Compound 4l)
Core Structure 1,2,4-Oxadiazole + 2-oxopyridinone 1,3-Benzoxazole + 1,3,4-oxadiazole
Substituents 3-Bromophenyl, N-methyl-N-phenylacetamide 3-Bromophenyl, 4-methylphenylamine
Molecular Formula C₂₃H₁₈BrN₃O₃ (hypothetical) C₂₂H₁₅BrN₄O₂
Molecular Weight ~488.32 g/mol 445.28 g/mol
Key Spectral Data Not reported in provided evidence IR: 3323 cm⁻¹ (NH), 1569 cm⁻¹ (C=N); ¹H-NMR: δ 2.34 (CH₃), 7.21–8.19 (Ar-H); EIMS: m/z 448 (M+1)
Elemental Analysis Not reported Found: C (59.08%), H (3.38%), N (12.53%) vs. Calculated: C (59.40%), H (3.04%), N (12.15%)
Functional Groups Bromophenyl, acetamide, oxadiazole, pyridinone Bromophenyl, benzoxazole, oxadiazole, methylphenylamine

Critical Differences and Implications

Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole fused to a pyridinone, while Compound 4l combines a 1,3-benzoxazole with a 1,3,4-oxadiazole. The pyridinone in the target compound may enhance solubility compared to the benzoxazole in 4l, which is more lipophilic .

This could influence binding affinity in enzyme pockets.

Bromine Positioning: Both compounds feature a 3-bromophenyl group, which is critical for halogen bonding.

Synthetic Accessibility: Compound 4l was synthesized via cyclization of thiourea intermediates, while the target compound likely requires a multi-step route involving oxadiazole ring formation followed by pyridinone functionalization.

Research Findings and Limitations

  • The target compound’s pyridinone moiety may improve activity against eukaryotic targets (e.g., kinases) due to enhanced solubility and π-stacking.
  • Thermodynamic Stability : The 1,2,4-oxadiazole ring in the target compound is more thermally stable than the 1,3,4-oxadiazole in 4l, as inferred from IR data (C=N stretch at 1569 cm⁻¹ in 4l vs. stronger absorption expected in 1,2,4-oxadiazoles) .

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